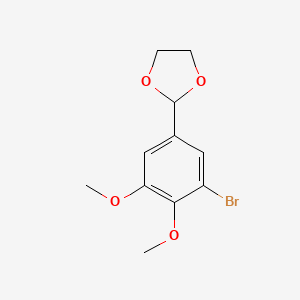
2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid .
Aplicaciones Científicas De Investigación
2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer drugs.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and methoxy groups play crucial roles in binding to the target sites, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid
- 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole
- 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine
Uniqueness
Compared to similar compounds, 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted applications .
Propiedades
Número CAS |
87154-54-9 |
|---|---|
Fórmula molecular |
C11H13BrO4 |
Peso molecular |
289.12 g/mol |
Nombre IUPAC |
2-(3-bromo-4,5-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO4/c1-13-9-6-7(11-15-3-4-16-11)5-8(12)10(9)14-2/h5-6,11H,3-4H2,1-2H3 |
Clave InChI |
QGSIHBCIDOTZHU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C2OCCO2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


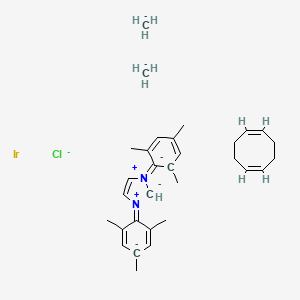
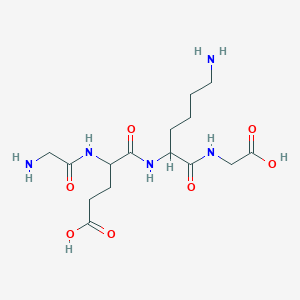
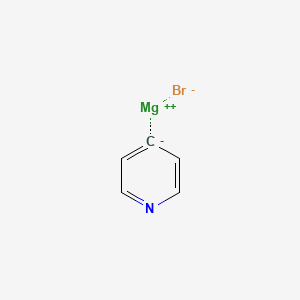

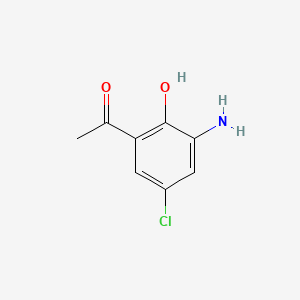



![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)



![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)

